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molecular formula C8H5ClFNO4 B1640564 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid CAS No. 173315-56-5

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

Cat. No. B1640564
M. Wt: 233.58 g/mol
InChI Key: VXVDKJNGNAJVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674113B2

Procedure details

Aq HNO3 (65%, 0.39 mL) is added at 0° C. to a mixture of 2-chloro-3-methyl-4-fluoro-benzoic acid (880 mg, 4.7 mmol) and 8 mL conc H2SO4 and it is stirred for 2 h without further cooling. The mixture is poured into ice water and the precipitate is collected by filtration and dried.
Name
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[C:14]([CH3:15])=[C:13]([F:16])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].OS(O)(=O)=O>>[Cl:5][C:6]1[C:14]([CH3:15])=[C:13]([F:16])[C:12]([N+:1]([O-:4])=[O:2])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
880 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1C)F
Name
Quantity
8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 2 h without further cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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